3-(2-Oxo-benzothiazol-3-YL)-propionic acid phenyl ester
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Overview
Description
3-(2-Oxo-benzothiazol-3-YL)-propionic acid phenyl ester is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a benzothiazole ring fused with a propionic acid phenyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-benzothiazol-3-YL)-propionic acid phenyl ester typically involves the condensation of 2-aminobenzenethiol with a suitable carboxylic acid derivative. One common method is the reaction of 2-aminobenzenethiol with phenylacetic acid under acidic conditions to form the benzothiazole ring. This intermediate is then esterified with phenyl propionate to yield the final product. The reaction conditions often require the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-benzothiazol-3-YL)-propionic acid phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or amines.
Substitution: Nitrated or halogenated derivatives of the benzothiazole ring.
Scientific Research Applications
3-(2-Oxo-benzothiazol-3-YL)-propionic acid phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: The compound can be used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-benzothiazol-3-YL)-propionic acid phenyl ester involves its interaction with specific molecular targets In medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxo-benzothiazol-3-YL)-acetic acid phenyl ester
- 3-(2-Oxo-benzothiazol-3-YL)-propionic acid methyl ester
- 2-(2-Oxo-benzothiazol-3-YL)-acetic acid 3,4-dinitro-phenyl ester
Uniqueness
3-(2-Oxo-benzothiazol-3-YL)-propionic acid phenyl ester is unique due to its specific ester linkage and the presence of the propionic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
phenyl 3-(2-oxo-1,3-benzothiazol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-15(20-12-6-2-1-3-7-12)10-11-17-13-8-4-5-9-14(13)21-16(17)19/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZQPFPZGFFELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CCN2C3=CC=CC=C3SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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